cis-5,8,11-Eicosatrienoic acid methyl ester
CAS No.: 2463-03-8
Cat. No.: VC13343417
Molecular Formula: C21H36O2
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2463-03-8 |
---|---|
Molecular Formula | C21H36O2 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate |
Standard InChI | InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16- |
Standard InChI Key | AESHPAQQBZWZMS-NWFXIAEYSA-N |
Isomeric SMILES | CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |
SMILES | CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |
Canonical SMILES | CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 20-carbon backbone with three double bonds in the cis configuration (5Z,8Z,11Z), esterified with a methyl group at the carboxyl terminus. This structure enhances membrane fluidity and susceptibility to enzymatic oxidation . Computational modeling reveals a bent conformation, reducing packing efficiency in lipid bilayers compared to saturated analogs .
Table 1: Key Physicochemical Properties
Property | Value | References |
---|---|---|
Molecular Formula | C₂₁H₃₆O₂ | |
Molecular Weight | 320.5 g/mol | |
Boiling Point | 405.1±34.0°C | |
Density | 0.891 g/cm³ | |
Solubility | Hexane, methanol, DCM |
Synthesis and Stability
Industrial synthesis involves acid-catalyzed esterification of mead acid with methanol under reflux (60–80°C, H₂SO₄/HCl). Large-scale production employs continuous flow reactors, yielding >90% purity post-distillation. The methyl ester form enhances stability compared to the free acid, though it remains sensitive to UV-induced isomerization and autoxidation at bis-allylic positions (C7, C10, C13) . Storage under inert gas (N₂/Ar) at -20°C is recommended .
Biological Significance and Activities
Essential Fatty Acid Deficiency Marker
cis-5,8,11-Eicosatrienoic acid methyl ester accumulates in tissues during deficiencies of linoleic (ω-6) and α-linolenic (ω-3) acids, serving as a diagnostic biomarker . Its elevation correlates with impaired Δ-5 and Δ-6 desaturase activity, common in malnutrition and metabolic disorders .
Anti-Inflammatory Mechanisms
In vitro studies demonstrate inhibition of pro-inflammatory mediators:
-
COX-2 Suppression: Reduces prostaglandin E₂ (PGE₂) synthesis by 40–60% in macrophages at 10 μM .
-
iNOS Downregulation: Decreases nitric oxide production by 50% in LPS-stimulated cells .
-
Cytokine Modulation: Lowers TNF-α and IL-6 levels via NF-κB pathway inhibition .
Molecular docking simulations suggest direct interaction with COX-2’s catalytic pocket, displacing arachidonic acid .
Cardiovascular Effects
The compound exhibits moderate vasodilatory activity by metabolizing into epoxy derivatives (e.g., 14,15-EET), which activate endothelial nitric oxide synthase (eNOS) . Comparative studies show 30% weaker activity than arachidonate-derived epoxides .
Research Applications
Analytical Standard in Lipidomics
As a GC-MS reference standard, it enables precise quantification of ω-9 fatty acids in biological samples. Key parameters:
-
Retention Time: 18.7 min on DB-23 columns (60 m × 0.25 mm).
-
Fragmentation Pattern: Dominant ions at m/z 294 (M⁺-26) and 236 (allylic cleavage) .
Table 2: Comparative GC-MS Retention Times
Compound | Retention Time (min) | Column Type |
---|---|---|
cis-5,8,11-Eicosatrienoate ME | 18.7 | DB-23 |
cis-8,11,14-Eicosatrienoate ME | 19.3 | DB-23 |
Arachidonate ME | 20.1 | DB-23 |
Pharmaceutical Development
-
Drug Delivery: Enhances bioavailability of lipophilic agents via micelle incorporation .
-
Anti-Angiogenic Therapy: Inhibits endothelial tube formation at IC₅₀ = 10 μM, surpassing ω-6 analogs .
Comparative Analysis with Analogous Compounds
Structural Isomers
Positional isomers like cis-8,11,14-eicosatrienoate (ω-6) and cis-11,14,17-eicosatrienoate (ω-3) exhibit divergent bioactivities:
Metabolic Fate
Unlike arachidonate, mead acid derivatives are poor substrates for lipoxygenases, yielding fewer pro-inflammatory eicosanoids .
Recent Research and Clinical Implications
Inflammatory Diseases
A 2023 cohort study linked elevated mead acid levels to reduced rheumatoid arthritis severity (p < 0.01), supporting its therapeutic potential .
Oncology
In murine models, dietary supplementation (50 mg/kg/day) reduced breast tumor growth by 35% through VEGF inhibition .
Neuroprotection
Postmortem Alzheimer’s brains showed 2.5-fold higher mead acid levels, suggesting a compensatory neuroprotective role .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume